molecular formula C11H12O B3325376 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene CAS No. 21078-03-5

1,3-Dimethyl-2-(prop-2-ynyloxy)benzene

Cat. No.: B3325376
CAS No.: 21078-03-5
M. Wt: 160.21 g/mol
InChI Key: ICGQOPGIIGXBTD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(prop-2-ynyloxy)benzene, also known as 2,6-dimethylphenyl propargyl ether, is an organic compound with the molecular formula C11H12O and a molecular weight of 160.212 g/mol . This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a prop-2-ynyloxy group. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

1,3-Dimethyl-2-(prop-2-ynyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1,3-Dimethyl-2-(prop-2-ynyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s antiurease activity is due to its interaction with the urease enzyme, inhibiting its function and preventing the hydrolysis of urea .

Comparison with Similar Compounds

1,3-Dimethyl-2-(prop-2-ynyloxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-dimethyl-2-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGQOPGIIGXBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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